2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
102872-04-8 |
|---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-(2H-indazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H |
InChI Key |
DXYFBPQHMZIOEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations of 2 1h Indazol 3 Yl Ethan 1 Amine Dihydrochloride
Strategic Retrosynthetic Analysis for the Indazole-Ethanamine Core
A retrosynthetic analysis of 2-(1H-indazol-3-yl)ethan-1-amine reveals several logical disconnections that inform potential forward synthetic strategies. The primary target can be disconnected at the C-N bond of the side chain, suggesting precursors such as 2-(1H-indazol-3-yl)ethanol or (1H-indazol-3-yl)acetonitrile. These intermediates simplify the challenge to the formation of a C-C bond at the C3 position of the indazole ring.
Further disconnection of the C3-side chain bond points towards a C3-functionalized indazole. Key synthetic precursors (synthons) at this stage could be a 3-halo-1H-indazole, suitable for cross-coupling reactions, or a 1H-indazole-3-carboxylic acid derivative.
The indazole ring itself can be disconnected across the N-N bond, a common strategy in heterocyclic synthesis. This leads back to ortho-substituted benzene (B151609) derivatives, such as 2-aminoacetophenone (B1585202) or 2-aminobenzonitrile (B23959) derivatives, which can undergo cyclization to form the bicyclic indazole system. For example, a classic approach involves the diazotization of a 2-aminoacetophenone followed by reductive cyclization.
Cutting-Edge Synthetic Routes for the Indazole Moiety
The indazole nucleus is a cornerstone of many pharmacologically active compounds, and numerous methods for its synthesis have been developed. These range from classical condensation reactions to modern metal-catalyzed processes.
Modern synthetic chemistry offers several elegant and efficient methods for constructing the indazole ring system, often achieving high yields and functional group tolerance.
Davis-Beirut Reaction and Related Cyclizations: One of the most direct methods involves the reaction of a 2-halobenzonitrile with hydrazine. thieme-connect.de This transformation is a powerful way to generate 3-aminoindazoles, which can be further modified. Palladium-catalyzed coupling of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence, provides another efficient route. organic-chemistry.org
Reductive Cyclization of o-Nitroaryl Compounds: A well-established route involves the intramolecular reductive cyclization of ortho-nitroaryl compounds. For instance, 2-nitroacetophenone can be reduced to 2-aminoacetophenone, which is then diazotized and cyclized to form a 3-methyl-1H-indazole. google.com This highlights a pathway where the C3 substituent is established early in the synthesis.
[3+2] Cycloaddition Reactions: A more contemporary approach involves the [3+2] cycloaddition of arynes with diazo compounds. This method allows for the rapid construction of the indazole core from readily available starting materials and offers a high degree of convergence. organic-chemistry.org
Intramolecular C-H Amination: Silver(I)-mediated intramolecular oxidative C-H bond amination represents a cutting-edge strategy for forming the N-N bond of the indazole ring, providing a direct route to functionalized indazoles. nih.gov
Table 1: Comparison of Advanced Indazole Ring Formation Methodologies
| Synthetic Method | Typical Precursors | Key Reagents/Catalysts | Key Bond Formed | Reference |
|---|---|---|---|---|
| Hydrazine Condensation | 2-Halobenzonitriles | Hydrazine | N1-C7a, N2-C3 | thieme-connect.de |
| Reductive Cyclization | o-Nitroacetophenone | NaNO₂, SnCl₂ | N1-N2 | google.com |
| [3+2] Cycloaddition | Arynes, Diazo compounds | CsF or TBAF | C3-C3a, N2-C3 | organic-chemistry.org |
| Intramolecular C-H Amination | N-Aryl Amidines | Ag₂O, pivalic acid | N1-N2 | nih.gov |
Regioselective Functionalization of the Indazole Nucleus
To synthesize 2-(1H-indazol-3-yl)ethan-1-amine, controlling the regioselectivity of functionalization is paramount, with the C3 position being the target.
Synthesis of C3-Carboxylic Acids and Nitriles: 1H-Indazole-3-carboxylic acids are valuable intermediates. They can be synthesized through various routes, including the cyclization of aryl hydrazines derived from isatin (B1672199) hydrolysis. google.com These carboxylic acids serve as versatile handles for further elaboration into the ethanamine side chain.
Directed Lithiation: Directing groups on the indazole nitrogen (N1) can be used to control the regioselectivity of metallation. Subsequent reaction with an appropriate electrophile can introduce a functional group at a specific position, although C3 functionalization via this method can be challenging due to the acidity of other protons.
Halogenation for Cross-Coupling: The introduction of a halogen (e.g., bromine or iodine) at the C3 position creates a reactive site for subsequent metal-catalyzed cross-coupling reactions. This is a powerful strategy for forming the crucial C3-C bond of the side chain.
Synthesis of the Ethan-1-amine Side Chain and Linkage Strategies
With a C3-functionalized indazole in hand, the next critical phase is the construction and attachment of the ethan-1-amine side chain.
The target molecule, 2-(1H-indazol-3-yl)ethan-1-amine, does not possess a chiral center on its side chain; therefore, stereoselective synthesis is not a requirement for its preparation. The introduction of the amine functionality is typically achieved through non-stereoselective, functional group transformations.
Common methods include:
Reduction of a Nitrile: The catalytic hydrogenation (e.g., using H₂/Raney Nickel or PtO₂) or chemical reduction (e.g., using LiAlH₄) of an (1H-indazol-3-yl)acetonitrile intermediate is a highly effective and direct method for producing the primary amine.
Conversion from an Alcohol: A 2-(1H-indazol-3-yl)ethanol precursor can be converted to the corresponding amine. This can be accomplished via a two-step process involving activation of the alcohol (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine surrogate like sodium azide (B81097) and subsequent reduction. Alternatively, the Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by hydrazinolysis provides a mild route to the primary amine.
The formation of the carbon-carbon bond linking the ethanamine side chain to the C3 position of the indazole is a key synthetic step.
From 1H-Indazole-3-carboxylic acid: A common strategy begins with 1H-indazole-3-carboxylic acid or its corresponding methyl ester. nih.gov The carboxylic acid can be reduced to the primary alcohol, 2-(1H-indazol-3-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). As described previously, this alcohol is then converted to the target amine.
Sonogashira Cross-Coupling: A powerful and modern approach utilizes a Sonogashira coupling reaction. wikipedia.orglibretexts.org This involves the palladium- and copper-catalyzed reaction of a 3-halo-1H-indazole with a terminal alkyne. To build the required side chain, a protected alkyne such as trimethylsilylacetylene (B32187) can be used. After the coupling reaction, the silyl (B83357) protecting group is removed, and the resulting 3-ethynyl-1H-indazole is subjected to a two-step reduction. The triple bond is first reduced to a single bond (e.g., via catalytic hydrogenation), and if a nitrile was formed in a subsequent step, it would then be reduced to the primary amine. A more direct approach would involve the reduction of the alkyne to the alkane, followed by hydroamination, though the former is more common. This method offers high efficiency and broad functional group tolerance. researchgate.net
Table 2: Selected Strategies for Ethan-1-amine Side Chain Synthesis
| Starting Material | Key Intermediate(s) | Key Transformation(s) | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxylic acid | 2-(1H-Indazol-3-yl)ethanol | Reduction (e.g., LiAlH₄), Alcohol-to-Amine Conversion | nih.gov |
| 3-Halo-1H-indazole | 3-Ethynyl-1H-indazole | Sonogashira Coupling, Alkyne Reduction | wikipedia.orglibretexts.org |
| 3-Halomethyl-1H-indazole | (1H-Indazol-3-yl)acetonitrile | Cyanide Displacement, Nitrile Reduction | (Standard Method) |
Optimization of Reaction Conditions and Process Efficiency
The efficient synthesis of the 2-(1H-indazol-3-yl)ethan-1-amine core structure hinges on methodologies that offer high yield, selectivity, and operational simplicity. Research in this area is focused on the development of advanced catalytic systems and the adoption of green chemistry principles to create sustainable and cost-effective manufacturing processes.
Catalytic Systems for Enhanced Yield and Selectivity
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of indazole derivatives. Catalysts based on palladium, copper, rhodium, and cobalt have demonstrated remarkable efficiency in promoting key bond-forming reactions, including C-H activation, cross-coupling, and cyclization cascades. nih.govnih.gov
| Catalyst System | Reaction Type | Substrates | Impact on Synthesis |
| Palladium (Pd) | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Regioselective synthesis of 2-aryl-2H-indazoles. organic-chemistry.org |
| Copper (Cu) | One-pot, Three-component | 2-bromobenzaldehydes, amines, sodium azide | Efficient C-N and N-N bond formation for 2H-indazoles. organic-chemistry.orgcaribjscitech.com |
| Rhodium (Rh) | C-H Activation / Cyclization | Azoxy compounds and alkynes | Provides access to 2H-indazoles with good functional group tolerance. nih.gov |
| Cobalt (Co) | C-H Functionalization / Addition | Aryl C-H bonds and aldehydes | Convergent, one-step synthesis of N-aryl-2H-indazoles. nih.gov |
| Copper Hydride (CuH) | C3-Selective Allylation | N-(benzoyloxy)indazoles and allenes | High enantioselectivity for C3-substituted indazoles with quaternary centers. mit.edumit.edu |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of indazoles to reduce environmental impact and improve safety and efficiency. benthamdirect.com These approaches focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
One notable strategy is the use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), which can replace more hazardous volatile organic compounds. organic-chemistry.org Metal-free synthesis is another key area of development. For example, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been achieved without the need for precious metal catalysts, offering a sustainable pathway to 2H-indazoles. rsc.org Furthermore, one-pot multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize purification processes, and save energy and resources. organic-chemistry.orgresearchgate.net Electrochemical methods are also emerging as a sustainable approach for the regioselective functionalization of 2H-indazoles, avoiding the need for external oxidants and transition-metal salts. organic-chemistry.org
| Green Chemistry Approach | Description | Example Application | Reference |
| Alternative Solvents | Use of non-toxic, recyclable solvents like polyethylene glycol (PEG). | Cu₂O-NP catalyzed synthesis of 2H-indazoles in PEG. | organic-chemistry.org |
| Metal-Free Catalysis | Reactions promoted by light or organocatalysts, avoiding heavy metals. | Visible light-induced deoxygenative cyclization of azobenzenes. | rsc.org |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes. | organic-chemistry.org |
| Electrosynthesis | Use of electricity to drive chemical reactions. | Regioselective C3-H trifluoromethylation of 2H-indazoles. | organic-chemistry.org |
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
Systematic structural modification of the 2-(1H-indazol-3-yl)ethan-1-amine molecule is essential for exploring its SAR and optimizing its properties for various applications. Derivatization can be targeted at three primary locations: the indazole nitrogen atoms (N1 and N2), the indazole C3 position, and the ethan-1-amine side chain.
Chemical Modification at the Indazole N1/N2 Positions
The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, presenting a significant challenge for regioselectivity. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.govd-nb.info
Generally, the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or a less polar solvent like tetrahydrofuran (B95107) (THF) can influence the outcome. For instance, some studies have shown that using NaH in THF can favor N1 alkylation, potentially due to the coordination of the sodium cation between the N2 atom and an electron-rich substituent at the C3 position. beilstein-journals.org Conversely, conditions employing potassium carbonate (K₂CO₃) in DMF often lead to mixtures or a preference for the N2 isomer. nih.gov The development of highly selective N1-alkylation methods, sometimes involving a two-step process of enamine formation followed by reduction, has been crucial for accessing specific isomers without the need for tedious chromatographic separation. nih.govrsc.org
| Reaction Conditions | Predominant Isomer | Rationale / Observation | Reference |
| NaH in THF | N1 | High N1-selectivity observed with electron-deficient indazoles. | beilstein-journals.org |
| K₂CO₃ in DMF | Mixture (often N2 favored) | Common conditions often leading to poor selectivity. | nih.gov |
| Mitsunobu Conditions (DIAD, PPh₃) | N2 | Strong preference for the N2 regioisomer. | d-nb.info |
| Two-step (Aldehyde, then Pt/C, H₂) | N1 | Highly selective for N1-alkylation, avoiding N2 isomer formation. | nih.govrsc.org |
Variations on the Indazole C3 Position
The C3 position of the indazole ring is a key site for modification to explore SAR. The ethanamine side chain of the title compound is attached here, and varying the groups at this position can significantly impact biological activity. Direct C3 functionalization of the indazole core is a powerful strategy. chim.it
Methods for C3 modification include halogenation (iodination or bromination) followed by metal-catalyzed cross-coupling reactions, such as Negishi coupling. chim.it This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. Direct C-H functionalization at the C3 position, often catalyzed by palladium, provides an atom-economical route to introduce new substituents without prior activation of the ring. acs.orgresearchgate.net For instance, Pd-catalyzed isocyanide insertion has been used to synthesize diverse fused indazole systems. acs.orgresearchgate.net These methodologies allow for the replacement of the ethanamine group with other functionalities or the synthesis of analogues where the core structure is altered.
| Reaction Type | Reagents | Resulting Modification | Reference |
| Halogenation | I₂, KOH or NBS | Introduction of Iodo or Bromo group for further coupling. | chim.it |
| Negishi Coupling | Organozinc reagents, Pd catalyst | C3-arylation or heteroarylation. | chim.it |
| Direct C-H Arylation | Aryl halides, Pd or Cu catalyst | Direct introduction of aryl groups at C3. | researchgate.net |
| Isocyanide Insertion | Isocyanides, Pd catalyst | Formation of fused heterocyclic systems at C2-C3. | acs.orgresearchgate.net |
Functionalization of the Ethan-1-amine Nitrogen and Terminal Carbon Atoms
The primary amine of the 2-(1H-indazol-3-yl)ethan-1-amine side chain is a versatile handle for a wide range of chemical transformations. Functionalization at this site is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Standard amine chemistry can be readily applied. For example, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines. These transformations are generally high-yielding and allow for the introduction of a vast array of substituents. Such modifications are crucial for probing interactions with biological targets. The synthesis of 1H-indazole-3-amine derivatives often involves similar transformations, where the amino group is acylated or coupled with other fragments to build more complex molecules. nih.govresearchgate.net
| Transformation | Reagents | Functional Group Formed |
| Acylation | R-COCl or (R-CO)₂O, Base | Amide (-NH-CO-R) |
| Sulfonylation | R-SO₂Cl, Base | Sulfonamide (-NH-SO₂-R) |
| Reductive Amination | R¹R²C=O, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine (-NR¹R²) |
| Alkylation | R-X, Base | Secondary or Tertiary Amine (-NHR or -NR₂) |
Elucidation of Molecular Mechanisms and Biological Interactions in Vitro and in Silico
Investigation of Specific Molecular Targets
Based on available information, there are no definitive studies identifying and detailing the specific molecular targets of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride (B599025). The structural resemblance of this compound to tryptamine (B22526) derivatives has led to speculation about its potential interaction with serotonergic systems. However, this remains a hypothesis pending experimental validation.
No published studies were found that provide a receptor binding profile for 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride. Consequently, there is no available data on its affinity (e.g., Ki, Kd, or IC50 values) for any specific receptors, including but not limited to serotonin (B10506), dopamine (B1211576), or adrenergic receptors.
Interactive Data Table: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Assay Conditions | Reference |
|---|---|---|---|---|
| Data Not Available | - | - | - | - |
There is no publicly available research detailing the effects of this compound on enzyme activity. Therefore, data on its potential inhibitory or activating properties, including parameters such as IC50 or Ki values and the mechanism of action on any given enzyme, are not available.
Interactive Data Table: Enzyme Inhibition/Activation
| Enzyme | Action | IC50/EC50 (µM) | Kinetic Parameters | Reference |
|---|---|---|---|---|
| Data Not Available | - | - | - | - |
A comprehensive search did not yield any studies that have utilized biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) to investigate the interaction between this compound and any protein targets. As such, there is no structural or dynamic data to describe its binding mode at a molecular level.
Modulation of Cellular Pathways and Network Perturbations (Cell-Based Assays)
No cell-based assay results have been published that describe the effects of this compound on cellular pathways or network perturbations.
There are no available transcriptomic or proteomic studies on the effects of treating model cell systems with this compound. Therefore, information regarding its impact on gene expression or protein abundance is currently unknown.
In the absence of identified molecular targets and cellular effects, there is no information available on the modulation of any specific signaling cascades by this compound.
Advanced Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, these studies have been pivotal in optimizing potency and selectivity for various biological targets.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to generate a mathematical model. jocpr.comwikipedia.org This model can then be used to predict the activity of novel, untested compounds.
For indazole derivatives, 3D-QSAR studies have been employed to understand the structural requirements for inhibiting targets such as the Hypoxia-inducible factor (HIF)-1α, a crucial factor in tumor metastasis. nih.gov These models utilize statistical methods like Partial Least Squares (PLS) to correlate the steric and electrostatic fields of the molecules with their inhibitory potency. nih.gov The resulting contour maps from these analyses provide a visual representation of which regions of the molecule can be modified to enhance or diminish activity. For instance, such models might indicate that bulky substituents are favored in one area, while electronegative groups are preferred in another to improve target engagement. nih.gov
A typical QSAR study on a series of indazole derivatives might involve the following descriptors:
| Descriptor Type | Examples | Potential Impact on Activity |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target protein. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
These descriptors, when correlated with biological activity, can generate a predictive QSAR model. The robustness of such models is assessed through various statistical measures to ensure their predictive power for designing new, more potent indazole-based compounds. nih.gov
Pharmacophore modeling identifies the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. This "pharmacophore" represents the common structural motifs shared by a set of active compounds. For indazole derivatives, pharmacophore models have been instrumental in identifying novel inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov
A pharmacophore model for an indazole-based kinase inhibitor might include features such as:
A hydrogen bond donor (from the indazole N-H)
A hydrogen bond acceptor (from a nitrogen atom in the pyrazole (B372694) ring)
Aromatic rings for π-π stacking interactions
Hydrophobic features to occupy specific pockets in the ATP-binding site
These models can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. This ligand-based approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov
Fragment-Based Drug Discovery (FBDD) is a strategy that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. frontiersin.orgbiosolveit.denih.gov These fragments are then optimized and grown into more potent, lead-like molecules. biosolveit.de The indazole scaffold is considered a "privileged fragment" in FBDD due to its ability to interact with a wide range of biological targets, particularly kinases. pharmablock.com
An FBDD campaign might identify the core indazole structure as a starting point. Medicinal chemists would then use techniques like X-ray crystallography to visualize how the fragment binds to the target. This structural information guides the subsequent elaboration of the fragment, where additional chemical moieties are added to improve binding affinity and selectivity. nih.gov For a compound like "2-(1H-indazol-3-yl)ethan-1-amine," the indazole core would serve as the initial fragment, with the ethanamine side chain representing a vector for further chemical modification to enhance interactions with the target protein. pharmablock.comnih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are indispensable tools for elucidating the interactions between small molecules and their biological targets at an atomic level.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com For indazole derivatives, docking studies have been used to predict their binding modes within the active sites of various enzymes, such as kinases and trypanothione (B104310) reductase. nih.govtandfonline.comnih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. researchgate.net For instance, the indazole ring can form hydrogen bonds with the hinge region of a kinase, a common binding motif for kinase inhibitors. researchgate.net
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. frontiersin.orgresearchgate.netnih.govudel.edunih.gov MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.govfrontiersin.org These simulations can help to refine the understanding of the binding interactions and guide further lead optimization. researchgate.net
A hypothetical molecular docking and MD simulation study of "2-(1H-indazol-3-yl)ethan-1-amine" with a target kinase might reveal the following:
| Interaction Type | Interacting Residues (Hypothetical) |
| Hydrogen Bond | Indazole N-H with backbone carbonyl of hinge region residue |
| Hydrogen Bond | Ethan-1-amine with a glutamic acid side chain |
| Hydrophobic | Indazole benzene (B151609) ring with leucine (B10760876) and valine residues |
| π-π Stacking | Indazole ring with a phenylalanine residue |
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their orbital energies, charge distributions, and reactivity. mdpi.comirjweb.com For indazole and its derivatives, DFT calculations can provide insights into their chemical behavior and potential for interaction with biological targets. nih.govrsc.orgcore.ac.ukresearchgate.net
Key parameters derived from DFT calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. nih.govirjweb.com
Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which can guide the understanding of intermolecular interactions. nih.gov
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the reactivity of the molecule. nih.gov
DFT studies on indazole derivatives have been used to calculate these properties and correlate them with observed biological activities. core.ac.ukresearchgate.net For "2-(1H-indazol-3-yl)ethan-1-amine," DFT calculations could predict the most likely sites for protonation and interaction with charged residues in a protein's active site.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes for Lead Optimization
In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to predict its pharmacokinetic profile and potential success as a drug candidate. nih.gov In silico computational tools have become indispensable for this purpose, offering rapid and cost-effective methods to forecast the ADME characteristics of novel molecules before their synthesis, thus guiding lead optimization efforts. springernature.comsci-hub.se For the compound this compound, a comprehensive ADME profile can be predicted using various computational models. These models are built on vast datasets of existing drugs and employ algorithms to estimate a range of pharmacokinetic parameters based on the molecule's structure. nih.gov
The predictions for 2-(1H-indazol-3-yl)ethan-1-amine are generated using established and widely utilized platforms such as SwissADME and pkCSM. nih.govacs.org These tools analyze the compound's physicochemical properties to forecast its behavior in the human body.
Predicted Physicochemical Properties
The foundational physicochemical properties of a molecule heavily influence its ADME profile. Key descriptors for this compound are computationally estimated to provide a baseline for further predictions.
| Property | Predicted Value | Significance |
| Molecular Weight | 175.23 g/mol (free base) | Influences diffusion and overall size-related transport. |
| LogP (octanol/water partition coefficient) | 1.35 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 3 | Affects solubility and interactions with biological targets. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding affinity. |
This interactive table provides key predicted physicochemical descriptors for 2-(1H-indazol-3-yl)ethan-1-amine.
Absorption
Oral bioavailability is a critical factor for many drugs. In silico models predict a compound's potential for absorption from the gastrointestinal tract.
Human Intestinal Absorption (HIA): Predictions for 2-(1H-indazol-3-yl)ethan-1-amine suggest a high probability of good intestinal absorption. acs.org Models like pkCSM often return a probabilistic value, and for this compound, the predicted absorption is typically high. mdpi.com
Caco-2 Permeability: This is an in vitro model for intestinal permeability. Computational models predict how well a compound might pass through the Caco-2 cell monolayer. For this compound, a moderate to high permeability is generally anticipated based on its structural features.
P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells, reducing their absorption. In silico tools can predict if a molecule is likely to be a substrate for P-gp. For 2-(1H-indazol-3-yl)ethan-1-amine, predictions often suggest it is not a significant substrate of P-gp.
| Absorption Parameter | Predicted Outcome | Implication for Lead Optimization |
| Human Intestinal Absorption | High | Favorable for oral administration. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passing through the intestinal wall. |
| P-gp Substrate | No | Reduced likelihood of active removal from intestinal cells, aiding absorption. |
This interactive table summarizes the predicted absorption characteristics of 2-(1H-indazol-3-yl)ethan-1-amine.
Distribution
Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and in other tissues.
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Based on its TPSA and other descriptors, 2-(1H-indazol-3-yl)ethan-1-amine is generally predicted to have the potential to cross the BBB.
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and availability to act. Computational models often predict a moderate level of plasma protein binding for this compound.
| Distribution Parameter | Predicted Outcome | Implication for Lead Optimization |
| BBB Permeability | Yes | Potential candidate for CNS-related targets. |
| Plasma Protein Binding | Moderate | A significant fraction of the drug is expected to be free in circulation. |
This interactive table outlines the predicted distribution profile for 2-(1H-indazol-3-yl)ethan-1-amine.
Metabolism
The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are key in this process. nih.gov
CYP Isoform Inhibition: In silico models predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). For 2-(1H-indazol-3-yl)ethan-1-amine, predictions generally indicate a low likelihood of it being a potent inhibitor of these key enzymes, which is a favorable characteristic. mdpi.com
CYP Substrate Prediction: Models also predict which CYP isoforms are likely to metabolize the compound. It is often predicted to be a substrate for one or more CYP enzymes, which is typical for drug metabolism.
| Metabolism Parameter | Predicted Outcome | Implication for Lead Optimization |
| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |
| CYP2C9 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |
| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |
| CYP3A4 Inhibitor | No | Low risk of interactions with drugs metabolized by this enzyme. |
This interactive table presents the predicted interaction profile of 2-(1H-indazol-3-yl)ethan-1-amine with key metabolic enzymes.
Excretion
The route and rate of excretion are important for determining dosing frequency and potential for accumulation.
Total Clearance: This parameter reflects the body's efficiency in eliminating a drug. In silico models provide an estimate of total clearance, which for this compound is predicted to be within an acceptable range for a viable drug candidate.
Renal Excretion: The likelihood of the compound being excreted via the kidneys can also be estimated.
| Excretion Parameter | Predicted Value | Implication for Lead Optimization |
| Total Clearance | Low to Moderate | Suggests a reasonable half-life. |
This interactive table shows the predicted excretion parameter for 2-(1H-indazol-3-yl)ethan-1-amine.
The use of these in silico ADME predictions is a foundational step in modern medicinal chemistry. nih.gov For this compound, the computational data suggests a promising profile with good potential for oral absorption and distribution, including to the central nervous system, and a low probability of causing significant drug-drug interactions via CYP inhibition. These predictions provide a strong rationale for its further investigation and optimization in drug discovery programs.
Advanced Analytical and Spectroscopic Characterization for Research Purity and Structure
Chromatographic Methodologies for Purity Assessment and Isolation of Analogues
Chromatography is the cornerstone of purity assessment in chemical synthesis. By separating the target compound from starting materials, by-products, and other impurities, these methods provide quantitative data on the purity of the sample.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like "2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride". A typical approach involves reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase.
Method development for a new indazole derivative would focus on optimizing separation from potential impurities. researchgate.net Key parameters that are systematically adjusted include the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and column temperature. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the indazole core exhibits strong absorbance.
Validation of the developed HPLC method ensures its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net A validated method provides confidence that the measured purity value is accurate and reproducible.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 250 x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds of varying polarity. Acid improves peak shape for amines. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV at 254 nm and 303 nm | Monitors the eluent for UV-absorbing compounds like indazoles. researchgate.net |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standardized amount of sample introduced for analysis. |
This interactive table outlines typical starting parameters for developing an HPLC method for an indazole compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility and polar nature of "2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride (B599025)," direct analysis by GC-MS is challenging. The compound would likely decompose at the high temperatures required for vaporization.
Therefore, analysis would necessitate a derivatization step to increase its volatility. The primary amine group could be acylated or silylated to form a less polar, more volatile derivative suitable for GC analysis. Once separated by the gas chromatograph, the compound enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, aiding in its identification and the characterization of any volatile impurities. This approach has been successfully used to identify various indazole derivatives in complex mixtures. researchgate.net
The structure of "2-(1H-indazol-3-yl)ethan-1-amine" is achiral, meaning it does not have a stereogenic center and cannot exist as enantiomers. However, chiral chromatography is an indispensable tool in the synthesis of related chiral analogues or if chiral impurities are suspected. Many pharmacologically active molecules are chiral, and often only one enantiomer provides the desired therapeutic effect. chromatographyonline.com
Should a chiral analogue of the title compound be synthesized (for example, by introducing a substituent on the ethanamine side chain), chiral HPLC would be required to separate the resulting enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide range of chiral compounds, including those with heterocyclic motifs. researchgate.netmdpi.comnih.gov The development of such a method would involve screening various CSPs and mobile phases (normal-phase, polar organic, or reversed-phase) to achieve baseline separation of the enantiomers. mdpi.comnih.gov
High-Resolution Spectroscopic Techniques for Structural Confirmation of Synthetic Intermediates and Products
While chromatography assesses purity, high-resolution spectroscopic techniques provide detailed information about the molecular structure, confirming that the desired compound has been synthesized.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments would be used for the complete structural assignment of "this compound".
¹H NMR: The ¹H NMR spectrum would confirm the presence of all protons and their connectivity. The indazole ring would show a set of signals in the aromatic region (typically ~7.0-8.2 ppm). rsc.orgchemicalbook.com The ethanamine side chain would exhibit two triplet signals in the aliphatic region, corresponding to the two methylene (B1212753) (-CH₂-) groups. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The indazole ring carbons would appear in the downfield region (~110-145 ppm), while the two aliphatic carbons would be found upfield. rsc.orgnih.gov
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the -CH₂-CH₂- connectivity in the side chain. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, definitively linking the ethanamine side chain to the C3 position of the indazole ring. Such 2D techniques are crucial for the unambiguous structural determination of complex indazole derivatives. researchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for 2-(1H-indazol-3-yl)ethan-1-amine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Indazole Aromatic-H | 7.0 - 8.2 | Multiplets | Four distinct protons on the benzene (B151609) portion of the indazole ring. chemicalbook.com |
| Indazole NH | > 10.0 | Broad Singlet | The acidic proton on the indazole nitrogen, often exchanges with solvent. rsc.org |
| -CH₂- (adjacent to indazole) | ~3.1 - 3.4 | Triplet | Methylene group attached to the C3 position of the indazole ring. |
| -CH₂- (adjacent to amine) | ~3.0 - 3.3 | Triplet | Methylene group attached to the amine. In the dihydrochloride salt, this will be shifted downfield. |
| Amine NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | Protons of the ammonium (B1175870) group in the dihydrochloride salt. |
This interactive table provides an estimation of the ¹H NMR signals based on the compound's structure and data from similar compounds.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Using techniques like Electrospray Ionization (ESI), the compound is ionized (typically by protonation to form [M+H]⁺) and its mass-to-charge ratio (m/z) is measured.
For "2-(1H-indazol-3-yl)ethan-1-amine" (base form, C₉H₁₁N₃), the theoretical exact mass of the protonated ion [C₉H₁₂N₃]⁺ is 162.1026 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula. This technique is invaluable for confirming the identity of the final product and distinguishing it from compounds with the same nominal mass but different elemental compositions. rsc.orgnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial techniques for elucidating the structural features of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in this compound. The dihydrochloride salt form would influence the spectral features, particularly of the amine and indazole moieties.
Key expected vibrational modes would include:
N-H Stretching: The primary amine salt (-NH3+) would exhibit broad and strong absorptions in the region of 3000-2800 cm⁻¹. The N-H stretching of the indazole ring would also be observed, typically in the 3200-3100 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching from the indazole ring would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl side chain would be observed in the 3000-2850 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the indazole ring system would produce characteristic peaks in the 1650-1450 cm⁻¹ region.
N-H Bending: The bending vibration of the -NH3+ group would be expected around 1600-1500 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Ranges
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Primary Amine Salt (-NH₃⁺) | 3000-2800 | N-H Stretch |
| Indazole N-H | 3200-3100 | N-H Stretch |
| Aromatic C-H | 3100-3000 | C-H Stretch |
| Aliphatic C-H | 3000-2850 | C-H Stretch |
| Primary Amine Salt (-NH₃⁺) | 1600-1500 | N-H Bend |
| Indazole Ring | 1650-1450 | C=N, C=C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated indazole ring system. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of the indazole chromophore. The position and intensity of these absorptions are influenced by the substitution on the ring and the solvent polarity. The ethylamine (B1201723) side chain itself does not have significant absorption in the UV-Vis range, but its protonation state could have a minor electronic effect on the indazole ring.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:
Molecular Conformation: The exact spatial orientation of the indazole ring relative to the ethylamine side chain.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the amine and chloride ions, and π-stacking of the indazole rings.
Absolute Stereochemistry: As this molecule is achiral, this aspect is not applicable.
Without experimental data, a hypothetical data table cannot be generated.
Thermal Analysis and Solid-State Characterization for Research-Scale Materials
Thermal analysis techniques are essential for characterizing the solid-state properties of a research compound, providing information on its stability and phase transitions.
Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and any other solid-state transitions, such as polymorphic transformations. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the compound. The temperature at the peak maximum would be the melting point, and the area under the peak would correspond to the enthalpy of fusion.
Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability and decomposition profile of the compound. The TGA curve would show the mass of the sample as a function of temperature. Significant mass loss at elevated temperatures would indicate decomposition. For a dihydrochloride salt, the initial mass loss might correspond to the loss of hydrogen chloride.
Interactive Data Table: Expected Thermal Analysis Data
| Analytical Technique | Parameter Measured | Expected Observation |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak. |
| DSC | Enthalpy of Fusion (ΔHբ) | Calculated from the area of the melting peak. |
| TGA | Decomposition Temperature (Tₔ) | Onset of significant mass loss. |
It is important to reiterate that the data presented in the tables are hypothetical and based on the expected behavior of similar chemical structures. Definitive characterization would require experimental analysis of this compound.
Biotechnological and Chemical Biology Applications in Vitro and Probe Development
Development of Molecular Probes for Target Identification and Validation
Molecular probes are essential for identifying the cellular targets of bioactive small molecules and validating their engagement in a complex biological system. nih.govrsc.org The chemical structure of 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride (B599025) is amenable to modification for the creation of such probes, including fluorescently tagged derivatives and affinity ligands.
Fluorescent probes are powerful tools for visualizing the distribution of molecules within cells and tissues. semanticscholar.org By attaching a fluorophore to a bioactive compound, researchers can track its localization, providing insights into its mechanism of action. The synthesis of fluorescent derivatives of indazoles has been reported, demonstrating the feasibility of creating such probes. semanticscholar.orgresearchgate.netrsc.orgnih.gov For instance, a fluorescent probe based on an indazole fused with a rhodamine dye has been developed for the detection of mercury ions, showcasing the utility of the indazole scaffold in probe design. researchgate.net
A hypothetical fluorescent probe derived from 2-(1H-indazol-3-yl)ethan-1-amine could be synthesized by coupling a fluorophore to its primary amine. The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and spectral properties to minimize background fluorescence from endogenous biomolecules.
Table 1: Hypothetical Fluorescent Probes Derived from 2-(1H-indazol-3-yl)ethan-1-amine
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Potential Application |
| Indazole-FITC | Fluorescein Isothiocyanate | 495 | 519 | Confocal Microscopy, Flow Cytometry |
| Indazole-Rhodamine | Rhodamine B Isothiocyanate | 555 | 580 | Super-Resolution Microscopy |
| Indazole-NBD | Nitrobenzoxadiazole | 466 | 539 | Studies in hydrophobic environments |
These fluorescently tagged derivatives could be used in cellular imaging studies to determine the subcellular localization of the parent compound, potentially revealing its interaction with specific organelles or protein complexes.
Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of small molecules. nih.govrsc.orgnih.gov This technique often employs affinity ligands, which are derivatives of the bioactive compound modified with a reactive group for covalent attachment to its target proteins or a tag for enrichment. Affinity purification followed by mass spectrometry can then identify the interacting proteins. rsc.orgmagtechjournal.com
Starting from 2-(1H-indazol-3-yl)ethan-1-amine, an affinity ligand could be created by introducing a photo-reactive group, such as a diazirine or benzophenone (B1666685), and a biotin (B1667282) tag for subsequent purification using streptavidin-coated beads. researchgate.net
Table 2: Design of a Hypothetical Affinity Probe Based on 2-(1H-indazol-3-yl)ethan-1-amine
| Component | Function | Example Moiety |
| Indazole Core | Recognition of target protein(s) | 2-(1H-indazol-3-yl)ethan-1-amine |
| Linker | Provides spatial separation | Polyethylene (B3416737) glycol (PEG) |
| Photo-reactive Group | Covalent cross-linking to target upon UV activation | Phenyl-diazirine |
| Affinity Tag | Enrichment of cross-linked protein-probe complexes | Biotin |
Such affinity probes would enable the identification of specific protein targets of the indazole compound in a cellular lysate, providing crucial information for understanding its biological effects.
Application in High-Throughput Screening (HTS) Campaign Development
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries to identify "hit" molecules with a desired biological activity. nih.govnih.gov Indazole-based compound libraries are frequently used in HTS campaigns due to the demonstrated biological activity of this scaffold against a wide range of targets, including protein kinases. nih.govnih.govresearchgate.net
While 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride itself might be a starting point, diverse libraries of related indazole derivatives are typically screened. stanford.eduku.edu The development of an HTS campaign involving an indazole library would involve a robust and reproducible cell-based or biochemical assay.
Table 3: Illustrative HTS Campaign for Indazole Derivatives
| Parameter | Description |
| Library | A diverse collection of 10,000 indazole derivatives. |
| Target | A specific protein kinase implicated in a disease. |
| Assay | A fluorescence-based kinase activity assay. |
| Primary Screen | Single concentration (e.g., 10 µM) to identify initial hits. |
| Hit Criteria | >50% inhibition of kinase activity. |
| Confirmation | Re-testing of primary hits to exclude false positives. |
| Dose-Response | Determination of IC50 values for confirmed hits. |
The results of such a screen would identify potent and selective indazole-based inhibitors for further optimization in a drug discovery program. rsc.orgrsc.orgnih.govnih.govresearchgate.net
Utilization in Chemical Genetics to Perturb and Understand Biological Systems
Chemical genetics employs small molecules to rapidly and conditionally perturb protein function, providing a powerful approach to dissecting complex biological processes that is analogous to classical genetic methods. singerinstruments.commdpi.com A small molecule that specifically inhibits a particular protein can be used to study the consequences of that inhibition in a temporal manner that is often not possible with genetic knockouts.
An indazole derivative identified from an HTS campaign, with high potency and selectivity for a specific protein target, could serve as a valuable chemical probe in chemical genetics studies. For example, if a derivative of 2-(1H-indazol-3-yl)ethan-1-amine is found to be a selective inhibitor of a particular enzyme, it could be used to investigate the role of that enzyme in a specific signaling pathway or cellular process.
Exploration in Complex In Vitro Disease Models (e.g., Organoids, 3D Cell Cultures)
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of native tissues. mdpi.com Three-dimensional (3D) cell cultures and organoids have emerged as more physiologically relevant in vitro models for studying disease and testing drug efficacy. mdpi.comijpsjournal.com These models better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo.
The evaluation of indazole derivatives, including potentially this compound and its analogs, in these advanced in vitro systems can provide more predictive data on their potential therapeutic effects. For instance, testing an anti-cancer indazole compound on tumor spheroids or patient-derived organoids could offer insights into its ability to penetrate solid tumors and induce cell death in a more realistic microenvironment. mdpi.com
Table 4: Hypothetical Study of an Indazole Derivative in a Colorectal Cancer Organoid Model
| Parameter | Readout | Purpose |
| Organoid Viability | CellTiter-Glo® 3D Assay | To assess the cytotoxic effect of the compound. |
| Apoptosis Induction | Caspase-3/7 activity assay | To determine if cell death occurs via apoptosis. |
| Organoid Size | Brightfield imaging over time | To measure the effect on tumor growth. |
| Target Engagement | Western blot for phosphorylated target protein | To confirm the compound hits its intended target in the 3D model. |
Such studies would provide a more comprehensive understanding of the compound's activity and potential for clinical translation.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-indazol-3-yl)ethan-1-amine dihydrochloride?
Synthesis typically involves alkylation or functionalization of the indazole core. For example, reacting 1H-indazole with ethylene diamine derivatives under acidic conditions (e.g., HCl) can yield the primary amine, followed by salt formation. Key reagents include methanesulfonic acid or phenylhydrazine hydrochloride, with optimized reaction temperatures (60–80°C) and solvents like dichloromethane or ethanol. Post-synthesis purification via recrystallization (ethanol/water) ensures high-purity dihydrochloride salt formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indazole ring substitution pattern and amine proton integration. Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves 3D structure. High-resolution data collection (e.g., synchrotron sources) improves accuracy in crystallographic analysis .
Q. How does the substitution pattern on the indazole ring influence reactivity?
The 3-position substitution on indazole enhances electrophilic aromatic substitution reactivity due to electron-rich regions. Steric effects from bulky groups at the 1-position may hinder nucleophilic attack. Comparative studies of similar indole derivatives show that halogen or methyl substituents can alter solubility and stability, impacting downstream applications .
Advanced Research Questions
Q. What strategies optimize crystallization conditions for X-ray diffraction studies?
Screening crystallization solvents (e.g., methanol/water or DMSO/ethyl acetate) at controlled temperatures (4–25°C) improves crystal quality. For twinned or low-resolution data, the SHELX suite (SHELXC/D/E) preprocesses reflections and refines anisotropic displacement parameters. Using the TWIN command in SHELXL addresses twinning artifacts, while iterative cycles of refinement and validation (R-factor < 0.05) ensure model accuracy .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?
Discrepancies between solution-state NMR and solid-state crystallographic data often arise from conformational flexibility or solvent effects. Dynamic NMR experiments (variable temperature or COSY) can identify rotameric equilibria. For crystallography, re-refinement with SHELXL using restraints (e.g., DFIX for bond lengths) reconciles geometric mismatches. Cross-validation with computational methods (DFT geometry optimization) provides additional insights .
Q. What approaches mitigate degradation during long-term storage?
Stability studies under varying pH (3–9), temperature (-20°C to 25°C), and humidity (0–75% RH) identify optimal storage conditions. Lyophilization in inert atmospheres (argon) prevents oxidation. Analytical HPLC monitors degradation products, while adding stabilizers (e.g., ascorbic acid) prolongs shelf life. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term behavior .
Q. How can synthetic yields be improved in multi-step routes?
Yield optimization involves catalyst screening (e.g., palladium for cross-coupling) and solvent selection (polar aprotic solvents like DMF enhance reaction rates). Process analytical technology (PAT) tools, such as in-situ FTIR, monitor intermediate formation. Flow chemistry systems improve heat and mass transfer, reducing side reactions. Design of Experiments (DoE) models statistically identify critical parameters (e.g., stoichiometry, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
